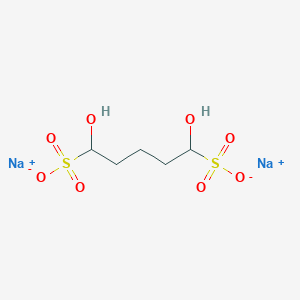
AMMONIUMSALICYLAT
Übersicht
Beschreibung
Ammonium salicylate is an organic compound with the chemical formula C₇H₉NO₃ . It appears as a crystalline or white powder and is primarily used as an intermediate in pharmaceuticals and organic synthesis . This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Wissenschaftliche Forschungsanwendungen
Ammonium salicylate has diverse applications in scientific research:
Biology: It serves as a precursor for synthesizing biologically active compounds.
Industry: It is utilized in the preparation of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium salicylate involves its interaction with specific molecular targets and pathways. For instance, in the Berthelot reaction, ammonium salicylate reacts with hypochlorite and phenolic compounds to produce a colored complex, which is used for colorimetric analysis . The compound’s effects are mediated through its ability to participate in electrophilic aromatic substitution reactions, leading to the formation of various products.
Similar Compounds:
- Sodium Salicylate
- Potassium Salicylate
- Calcium Salicylate
Comparison: Ammonium salicylate is unique due to its specific reactivity and applications. Unlike sodium or potassium salicylate, ammonium salicylate is particularly useful in reactions requiring ammonium ions. Its role in the Berthelot reaction for detecting ammonium and atmospheric ammonia highlights its distinctiveness compared to other salicylates .
Safety and Hazards
Ammonium salicylate is moderately toxic by parenteral route . It causes skin irritation, serious eye damage, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe dust/ fume/ gas/ mist/ vapors/ spray and to wash skin thoroughly after handling .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ammonium Salicylate is synthesized from chorismate, which is derived from the shikimate pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Berthelot reaction for the detection of ammonium (NH4+) and atmospheric ammonia (NH3), where it acts as the chromogenic substrate .
Cellular Effects
Ammonium Salicylate can have various effects on cellular processes. For example, salicylates, which include Ammonium Salicylate, have been found to have effects on metabolic processes such as adipose tissue lipolysis and liver fatty acid synthesis . These effects can potentially be explained by the activation of AMP-activated protein kinase (AMPK) by salicylate .
Molecular Mechanism
The molecular mechanism of Ammonium Salicylate involves its role in the Berthelot reaction. The reaction activity of the Berthelot reaction can be enhanced by the strong electron-donating property of a group in the salicylate, activating the two-step electrophilic aromatic substitution reaction in the Berthelot reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ammonium Salicylate can change over time. For instance, the Berthelot reaction, which involves Ammonium Salicylate, can show different colorimetric responses and color changes at different concentrations of NH4+ .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Ammonium Salicylate in animal models are limited, it is known that high doses of salicylate, the active ingredient in aspirin, can result in behavioral evidence of tinnitus and hyperacusis in animals .
Metabolic Pathways
Ammonium Salicylate is involved in the biosynthesis of salicylates, which are synthesized from chorismate, derived from the shikimate pathway . This process involves enzymes such as isochorismate synthase, which converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .
Transport and Distribution
Salicylic acid, a related compound, is known to be mobile and can be transported within the plant, mainly via the phloem .
Subcellular Localization
Related compounds, such as ammonium transporters, have been found to localize on the apical side of certain cells and in their intracellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium salicylate can be synthesized by reacting salicylic acid with ammonia. The process involves introducing ammonia gas or ammonia water to a salicylic acid slurry until the pH of the solution reaches between 7.5 and 13.0. The solution is then evaporated to obtain ammonium salicylate solid .
Industrial Production Methods: In industrial settings, ammonium salicylate is produced by forming a mixture of ammonium salicylate solid, urea, sulfamic acid, a catalyst, and a solvent. The mixture is then heated at specific temperatures and durations, followed by filtration, evaporation, crystallization, recrystallization, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium salicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Products may include quinones and other oxidized derivatives.
Substitution: Products vary based on the substituents introduced, such as halogenated or nitrated salicylates.
Eigenschaften
IUPAC Name |
azanium;2-carboxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZOTMTKBQRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883424 | |
| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white, odorless solid; discolors on light exposure; [Merck Index] | |
| Record name | Ammonium salicylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
528-94-9, 31295-34-8 | |
| Record name | Ammonium salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium salicylate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ammonium salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)





